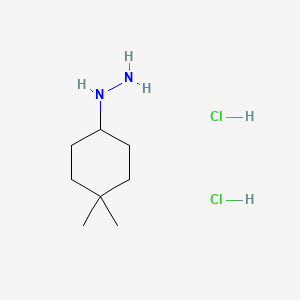
(4,4-Dimethylcyclohexyl)hydrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,4-Dimethylcyclohexyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C8H19ClN2. It is a derivative of hydrazine, featuring a cyclohexyl ring substituted with two methyl groups at the 4-position and a hydrazine moiety. This compound is typically encountered as a dihydrochloride salt, enhancing its stability and solubility in aqueous solutions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethylcyclohexyl)hydrazine dihydrochloride generally involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, 4,4-dimethylcyclohexanone, undergoes a reductive amination reaction with hydrazine hydrate in the presence of a reducing agent such as sodium borohydride. This step yields (4,4-Dimethylcyclohexyl)hydrazine.
Formation of the Dihydrochloride Salt: The free base (4,4-Dimethylcyclohexyl)hydrazine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reactant concentrations.
Purification and Crystallization: The crude product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.
化学反応の分析
Types of Reactions
(4,4-Dimethylcyclohexyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, or other electrophilic reagents.
Major Products Formed
Azo Compounds: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Hydrazines: Formed through nucleophilic substitution reactions.
科学的研究の応用
(4,4-Dimethylcyclohexyl)hydrazine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydrazine derivatives.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer or antiviral agent.
作用機序
The mechanism of action of (4,4-Dimethylcyclohexyl)hydrazine dihydrochloride involves:
類似化合物との比較
Similar Compounds
Cyclohexylhydrazine: Lacks the dimethyl substitution on the cyclohexyl ring.
(4-Methylcyclohexyl)hydrazine: Contains only one methyl group on the cyclohexyl ring.
(4,4-Dimethylcyclohexyl)amine: Similar structure but with an amine group instead of a hydrazine moiety.
Uniqueness
(4,4-Dimethylcyclohexyl)hydrazine dihydrochloride is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the hydrazine moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
(4,4-dimethylcyclohexyl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(2)5-3-7(10-9)4-6-8;;/h7,10H,3-6,9H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLPAVQZNFMCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NN)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-ethylphenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2835253.png)
![Allyl 7-methyl-4-oxo-2-(propylthio)-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2835255.png)




![3-(5-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2835264.png)
![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-diethylacetamide](/img/structure/B2835265.png)
![(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2835266.png)
![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/new.no-structure.jpg)

![1-benzyl-7-methyl-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2835270.png)

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2835274.png)
